molecular formula C29H30N2O B2605063 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one CAS No. 692287-50-6

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one

Cat. No.: B2605063
CAS No.: 692287-50-6
M. Wt: 422.572
InChI Key: OKBUNDICCAGKCP-LTGZKZEYSA-N
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Description

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a benzimidazole moiety linked to a phenyl group, which is further connected to a heptyl-substituted phenyl group through a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

    Benzimidazole Formation: The synthesis begins with the formation of benzimidazole, typically through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between 4-(benzimidazol-1-yl)benzaldehyde and 4-heptylacetophenone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propenone bridge, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the propenone bridge.

    Substitution: Halogenated or sulfonated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Materials Science: Its structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.

    Cancer Research:

Industry

    Dyes and Pigments: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments with specific optical properties.

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism by which (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one exerts its effects depends on its application. In biological systems, it may interact with DNA or proteins, disrupting cellular processes. The benzimidazole ring can intercalate with DNA, inhibiting replication and transcription. In materials science, its electronic properties facilitate charge transfer, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one: Lacks the heptyl group, which may affect its solubility and interaction with biological targets.

    (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one: The methyl group instead of the heptyl group can lead to different physical and chemical properties.

Uniqueness

The presence of the heptyl group in (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one enhances its hydrophobicity, potentially improving its interaction with lipid membranes in biological systems and its solubility in organic solvents for industrial applications.

This compound’s unique combination of structural features makes it a versatile candidate for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O/c1-2-3-4-5-6-9-23-12-14-24(15-13-23)16-21-29(32)25-17-19-26(20-18-25)31-22-30-27-10-7-8-11-28(27)31/h7-8,10-22H,2-6,9H2,1H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBUNDICCAGKCP-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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